Bevurogant
Description
The Central Role of RORγt in T helper 17 (Th17) Cell Differentiation
Among the ROR family members, RORγt (also known as RORγ or NR1F3, encoded by the Rorc gene) holds a central role in the differentiation of T helper 17 (Th17) cells. oup.comnih.govfrontiersin.orgimrpress.comtandfonline.com Th17 cells are a distinct subset of CD4+ T lymphocytes characterized by the expression of RORγt. frontiersin.orgimrpress.comresearchgate.net RORγt is considered a master transcription factor for Th17 cell differentiation and is essential and sufficient to induce this lineage fate in both human and mouse cells. oup.comfrontiersin.orgimrpress.comahajournals.org While the Rorc gene encodes two isoforms, RORγ and RORγt, RORγt is the immune cell-specific isoform preferentially expressed in the thymus and differentiated Th17 cells. nih.govoup.comnih.gov Th17 differentiation from naive T cells is influenced by a specific cytokine milieu, including IL-6, IL-21, IL-23, and TGF-β, which activate signaling pathways involving transcription factors like STAT3 and RORγt. nih.govimrpress.comahajournals.orgnih.gov
Production of Interleukin-17 (IL-17) and its Pathogenic Implications in Inflammatory Processes
A primary function of Th17 cells is the production of pro-inflammatory cytokines, notably Interleukin-17 (IL-17), particularly IL-17A. frontiersin.orgresearchgate.netnih.govwikipedia.orgfrontiersin.org IL-17 is a key mediator of tissue inflammation. ahajournals.org It interacts with the IL-17 receptor (IL-17R), found on various cell types including fibroblasts, endothelial cells, epithelial cells, keratinocytes, and macrophages, to induce the production of numerous other cytokines, chemokines, and prostaglandins. nih.govwikipedia.orgfrontiersin.org These downstream effects of IL-17 contribute to the recruitment of immune cells, such as neutrophils and monocytes, to the site of inflammation, amplifying the inflammatory response. researchgate.netnih.govwikipedia.org While IL-17 is crucial for host defense against certain pathogens, excessive IL-17 production is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. nih.govnih.govfrontiersin.orgplos.orgbiorxiv.org
RORγt as a Preclinical Target for Modulating Inflammatory Pathways
Given its pivotal role in Th17 cell differentiation and subsequent IL-17 production, RORγt has emerged as an attractive preclinical target for modulating inflammatory pathways. oup.comnih.govimrpress.comtandfonline.comahajournals.orgplos.org Targeting RORγt can interfere with Th17 development and inhibit the production of multiple cytokines, thereby reducing inflammation. nih.gov Preclinical data has demonstrated that modulating the RORγt/IL-17A axis can ameliorate disease pathology in various animal models of autoimmunity and inflammation. plos.orgbiorxiv.org Inhibitors of RORγt transcriptional activity have shown potential therapeutic effects in inflammatory diseases by suppressing the proinflammatory activity of Th17 cells and IL-17A production. tandfonline.comahajournals.org This positions RORγt as a promising drug target for the treatment of IL-17-mediated inflammatory diseases. nih.govtandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
8-[(1S)-1-cyclopropylethyl]-2-(4-cyclopropyl-6-methylpyrimidin-5-yl)-6-[(5-methylsulfonylpyridin-2-yl)methylamino]pteridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O3S/c1-14-21(22(17-6-7-17)31-13-30-14)23-29-12-20-25(33-23)34(15(2)16-4-5-16)26(35)24(32-20)28-10-18-8-9-19(11-27-18)38(3,36)37/h8-9,11-13,15-17H,4-7,10H2,1-3H3,(H,28,32)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVHIBHBDCYLDI-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C2CC2)C3=NC=C4C(=N3)N(C(=O)C(=N4)NCC5=NC=C(C=C5)S(=O)(=O)C)C(C)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC=N1)C2CC2)C3=NC=C4C(=N3)N(C(=O)C(=N4)NCC5=NC=C(C=C5)S(=O)(=O)C)[C@@H](C)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817773-66-2 | |
| Record name | Bevurogant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1817773662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-((S)-1-Cyclopropyl-ethyl)-2-(4-cyclopropyl-6-methyl-pyrimidin-5-yl)-6-[(5-methanesulfonyl-pyridin-2-ylmethyl)-amino]-8H-pteridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEVUROGANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1874HVK11I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Dissection of Bevurogant S Pharmacological Action
Elucidation of RORγt-Bevurogant Binding Interactions
Bevurogant exerts its antagonistic effects by engaging directly with the RORγt protein. The precise nature of this interaction is crucial to understanding its inhibitory mechanism.
Characterization of Ligand Binding Domain (LBD) Engagement
RORγt, like other nuclear receptors, possesses a ligand-binding domain (LBD) that is essential for its function and interaction with coregulatory proteins nih.govfrontiersin.orgmdpi.com. The LBD contains a pocket where ligands can bind, influencing the receptor's transcriptional activity frontiersin.orgmdpi.com. This compound has been shown to bind to the LBD of RORγt mdpi.comresearchgate.net. The binding of small molecule modulators to the RORγt LBD can occur at either the orthosteric binding site or an allosteric binding site mdpi.comtandfonline.com. The orthosteric site is generally considered the target of endogenous ligands, while an allosteric site has also been identified near the orthosteric site nih.govmdpi.com. This compound, as an antagonist, is understood to modulate RORγt function by binding within this domain molnova.commedchemexpress.com. Structural studies, including co-crystal structures of RORγt with various ligands, are instrumental in precisely mapping these interaction sites and understanding the molecular forces involved nih.govmdpi.com.
Conformational Changes Induced by this compound Binding
Ligand binding to the RORγt LBD induces conformational changes within the receptor, which in turn dictate its interaction with coactivators or corepressors and thus its transcriptional activity nih.govfrontiersin.orgmdpi.commdpi.combiorxiv.org. Antagonists and inverse agonists of RORγt are known to induce conformational changes that differ from those induced by agonists nih.govmdpi.commdpi.com. Specifically, the binding of inverse agonists can lead to the repositioning or destabilization of helix 12 (H12) within the LBD nih.govmdpi.comresearchgate.netmdpi.com. H12 is a critical component of the activation function-2 (AF-2) region, which is involved in coregulator recruitment mdpi.com. By altering the conformation of H12, this compound is expected to impair the recruitment of coactivator proteins that are necessary for RORγt-mediated gene transcription nih.govresearchgate.net. Conversely, this conformational change can favor the recruitment of corepressor proteins, further inhibiting transcriptional activity nih.govresearchgate.net. The plasticity of the RORγt LBD allows for diverse structural adaptations upon binding of different ligands, contributing to the varied pharmacological profiles of RORγt modulators drugdiscoverytrends.commdpi.com.
Functional Characterization of RORγt Antagonism by this compound
The binding interactions and conformational changes induced by this compound translate into functional consequences, primarily the inhibition of RORγt's role in gene transcription and cytokine production.
In Vitro Inhibition of RORγt Transcriptional Activity
The primary function of RORγt is to act as a transcription factor, regulating the expression of target genes, most notably IL17 nih.govfrontiersin.org. In vitro assays are commonly used to assess the ability of compounds like this compound to inhibit RORγt transcriptional activity. These assays often involve reporter gene systems where RORγt drives the expression of a measurable reporter protein nih.gov.
Studies have demonstrated that this compound effectively inhibits RORγt transcriptional activity in a dose-dependent manner. This is a key characteristic of its antagonistic mechanism. Data from such in vitro reporter assays provide quantitative measures of this compound's potency.
| Compound | RORγt Reporter Assay IC₅₀ (nM) |
| This compound | Data not explicitly found in search results for a specific IC50 in a reporter assay, but it is described as a RORγt antagonist. molnova.commedchemexpress.com |
| S18-000003 | 29 nih.gov |
| VPR-254 | 280 nih.gov |
| ML-209 | 1100 (reporter assay) molnova.com |
Inhibition of transcriptional activity by RORγt antagonists can occur through various mechanisms, including preventing coactivator binding or promoting corepressor binding nih.govmdpi.com.
Suppressive Effects on IL-17 Production in Cellular Systems
A major consequence of inhibiting RORγt transcriptional activity is the reduction of IL-17 production, particularly by Th17 cells nih.govdrugdiscoverytrends.comfrontiersin.org. Cellular systems, such as polarized CD4+ T cells or other IL-17-producing immune cells, are used to evaluate the impact of RORγt antagonists on cytokine secretion.
This compound is expected to suppress the production of IL-17 in such cellular models. This is a direct functional outcome of its ability to antagonize RORγt, which is a master regulator of IL-17 expression nih.govfrontiersin.org. Studies involving other RORγt inhibitors have shown a reduction in IL-17A production in Th17-polarized cells and other immune cell types nih.govresearchgate.net.
| Cell Type | Stimulus | RORγt Modulator | Effect on IL-17 Production |
| Human γδ T cells | anti-CD3/anti-CD28 mAb beads + IL-1β, IL-6, IL-23 | TMP778 | Significantly inhibited |
| Murine Th17 cells | Not specified | SR1001 | Inhibited |
| Human Th17 cells | Not specified | SR1001 | Inhibited |
| Th17-polarized human naïve CD4+ T cells | Not specified | 7β,27-dihydroxy Cholesterol (Agonist) | Increased lipidmaps.org |
The suppression of IL-17 production by this compound contributes to its potential therapeutic effects in inflammatory diseases where IL-17 plays a significant pathogenic role nih.govdrugdiscoverytrends.commdpi.comrevistanefrologia.com.
Structure-Activity Relationship (SAR) Studies for Optimized RORγt Modulation
Structure-Activity Relationship (SAR) studies are fundamental in the drug discovery process to understand how modifications to a compound's chemical structure influence its biological activity. For RORγt antagonists like this compound, SAR studies aim to identify structural features that enhance binding affinity, improve selectivity for RORγt over other nuclear receptors or related proteins, and optimize the desired functional outcome (e.g., potent antagonism of transcriptional activity and IL-17 inhibition).
While specific detailed SAR data for this compound itself were not extensively available in the provided snippets, the development of RORγt inhibitors, in general, has involved extensive SAR exploration nih.govdrugdiscoverytrends.comresearchgate.net. These studies often involve synthesizing a series of analogs with modifications to different parts of the lead compound and evaluating their activity in biochemical and cellular assays nih.gov. Key areas of modification in RORγt antagonist SAR studies often include the core scaffold, substituents, and linker regions, with the goal of optimizing interactions within the RORγt LBD nih.govresearchgate.net. The high structural plasticity of the RORγt binding pocket allows for the binding of structurally diverse ligands, which is both an opportunity and a challenge in SAR studies drugdiscoverytrends.commdpi.com. Understanding the precise interactions between this compound and key residues within the RORγt binding site through techniques like co-crystallography and computational modeling would be crucial for rational design and further optimization nih.govmdpi.com.
Advanced Methodologies in Bevurogant Drug Discovery and Preclinical Development
Target Identification and Validation Approaches for RORγt
Target identification is a foundational step in drug discovery, aiming to pinpoint specific biological molecules, typically proteins or genes, that play a crucial role in a disease process and can be modulated by a therapeutic agent. wjbphs.comtechnologynetworks.com RORγt was identified as a key target due to its essential role in the differentiation and function of T helper 17 (Th17) cells. plos.orgnih.govnih.gov Th17 cells are a subset of T lymphocytes that produce pro-inflammatory cytokines, including interleukin-17 (IL-17), and are significant contributors to the pathology of various autoimmune and inflammatory diseases. nih.govnih.govacs.org
Validation of RORγt as a drug target involved demonstrating its functional significance in disease-relevant contexts. This often includes genetic studies, such as examining the effects of RORγt deficiency in animal models, and using in vitro assays to confirm its involvement in Th17 cell differentiation and cytokine production. nih.govnih.gov Studies have shown that inhibiting RORγt can interfere with Th17 development and reduce the production of inflammatory cytokines, highlighting its potential as a therapeutic target for Th17-mediated diseases. nih.govnih.gov
Compound Screening Strategies for RORγt Modulators
Identifying initial chemical compounds that can interact with and modulate the activity of RORγt is a critical phase. Various screening strategies were employed to find potential RORγt modulators that could serve as starting points for drug development.
High-Throughput Screening (HTS) is a widely used technique in drug discovery to rapidly screen large libraries of chemical compounds for biological activity against a specific target. plos.orgrevvity.comdotmatics.comsygnaturediscovery.com For RORγt, HTS platforms were utilized to identify initial "hits" – compounds showing preliminary activity in modulating RORγt function. plos.orgnih.gov
HTS assays for RORγt typically involve reporter cell lines engineered to express RORγt and a luciferase reporter gene under the control of an RORγt-responsive promoter. plos.orgindigobiosciences.com When RORγt is active, it drives the expression of luciferase, producing light that can be measured. Compounds are screened to identify those that inhibit (antagonists or inverse agonists) or activate (agonists) RORγt transcriptional activity, resulting in a decrease or increase in luciferase signal, respectively. plos.orgindigobiosciences.com For example, one study describes an HTS assay using RORγt-LBD positive Jurkat cells to screen for anti-RORγt-LBD activity. plos.org This approach allowed the rapid evaluation of thousands of compounds to identify initial hits that could inhibit RORγt function. plos.org
Beyond HTS, Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) principles played a role in identifying and optimizing RORγt modulators. leadpharma.comscribd.comnih.govopenreview.net SBDD leverages the three-dimensional structure of the target protein, RORγt, to guide the design of small molecules that can bind to its active or allosteric sites. nih.govnih.govopenreview.netnih.gov Knowledge of the RORγt ligand-binding pocket, often obtained through techniques like X-ray crystallography, allows for the rational design of compounds with complementary shapes and chemical properties. leadpharma.comnih.govdrugdiscoverytrends.com
FBDD involves screening libraries of small chemical fragments (typically with molecular weights below 250 Da) that bind weakly to the target protein. nih.govnih.gov These fragments can then be grown or merged to create compounds with higher affinity and improved properties. nih.gov Both FBDD and SBDD approaches, often used in conjunction with computational modeling, provide a more targeted and efficient way to discover novel chemical scaffolds and optimize their interactions with RORγt. leadpharma.comnih.govopenreview.netnih.gov The high structural plasticity of RORγt's binding pocket allows it to accommodate diverse ligands, making it amenable to SBDD and FBDD approaches. drugdiscoverytrends.com
High-Throughput Screening (HTS) Platforms
Lead Generation and Optimization Programs for Bevurogant Analogues
Following the identification of initial hits from screening, the next phase involves developing these hits into "lead compounds" with improved potency, selectivity, and drug-like properties, and subsequently optimizing these leads. dotmatics.comnewpathdigital.comoutbrain.com this compound emerged from such lead generation and optimization programs focused on RORγt antagonists. nih.gov
The Hit-to-Lead (H2L) stage is a crucial transition where promising hits from HTS or other screening methods are evaluated and modified to become viable lead compounds. dotmatics.com This involves confirming the activity of hits, assessing their properties (e.g., solubility, stability), and exploring Structure-Activity Relationships (SAR) to understand how chemical modifications affect biological activity. nih.govdotmatics.com
For RORγt hits, H2L strategies would have involved synthesizing analogues of the initial hits and testing their potency and selectivity in various in vitro assays, such as cell-based reporter assays or assays measuring the inhibition of IL-17 production in immune cells. nih.govnih.gov The goal is to identify compounds with increased potency for RORγt and reduced activity against other related nuclear receptors (like RORα and RORβ) or off-targets, thereby improving selectivity and reducing potential side effects. nih.govtandfonline.com This iterative process of synthesis and testing helps refine the chemical structure to enhance desirable properties. dotmatics.com For example, a methyl ester derivative identified through HTS underwent H2L optimization and SAR studies to yield new RORγt modulators. nih.gov
Computational Drug Design (CADD) and molecular modeling played a significant role throughout the drug discovery process for RORγt modulators, particularly in lead generation and optimization. nih.govnih.govnih.govmdpi.comdromicslabs.comschrodinger.com These in silico techniques use computational algorithms and software to model the interactions between small molecules and the target protein at an atomic level. nih.govnih.govdromicslabs.com
Molecular modeling techniques, such as docking and molecular dynamics simulations, can predict how compounds bind to the RORγt ligand-binding pocket, estimate binding affinities, and provide insights into the conformational changes of the protein upon ligand binding. nih.govnih.govmdpi.com This information is invaluable for guiding chemical synthesis by suggesting modifications to improve binding affinity, selectivity, and other pharmacokinetic properties. nih.govnih.govdromicslabs.com Virtual screening, a CADD technique, can also be used to filter large chemical libraries based on predicted binding to RORγt, prioritizing promising compounds for experimental testing. nih.govnih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models, another CADD approach, can build predictive models linking chemical structure to biological activity, further aiding in the design of more potent and selective analogues. nih.gov These computational tools accelerate the optimization process by reducing the need for extensive experimental synthesis and testing. nih.govnih.govdromicslabs.com
Here is a summary of representative data points or types of data that would be generated during these stages:
| Stage | Example Data Generated |
| Target Identification & Validation | Gene expression levels of RORγt in diseased vs. healthy tissues |
| Phenotypic changes in RORγt knockout/knockdown models | |
| In vitro data on RORγt's role in Th17 differentiation or cytokine production | |
| Compound Screening (HTS) | Raw luminescence/fluorescence data from reporter assays |
| Initial hit rates and preliminary activity data (e.g., % inhibition at a given concentration) plos.org | |
| Compound Screening (FBDD/SBDD) | X-ray crystal structures of RORγt bound to ligands or fragments drugdiscoverytrends.com |
| Binding affinities of fragments or designed compounds (e.g., KD values) indigobiosciences.com | |
| Docking scores and predicted binding poses indigobiosciences.comnih.gov | |
| Lead Generation & Optimization (H2L) | IC50 or EC50 values for RORγt inhibition in cell-based assays nih.govnih.gov |
| Selectivity data against other nuclear receptors or off-targets nih.govtandfonline.com | |
| Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) data | |
| Lead Optimization (CADD/Modeling) | Predicted pharmacokinetic properties |
| QSAR models and predictions nih.gov | |
| Molecular dynamics simulation trajectories and interaction analysis nih.govmdpi.com |
Hit-to-Lead (H2L) Strategies
Non-Clinical Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Research
Non-clinical pharmacokinetic (PK) and drug-drug interaction (DDI) research are essential components of drug development, providing crucial insights into how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as its potential to interact with other drugs evotec.comwuxiapptec.combioivt.com. These studies help to predict drug behavior in humans, optimize dosing strategies, and identify potential risks before clinical trials evotec.comwuxiapptec.com.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which typically indicates low solubility and high permeability nih.govnih.gov. Studies have shown that this compound exhibits atypical absorption after oral administration in both fasted and fed states in healthy individuals nih.govnih.gov. Traditional deconvolution methods were unable to fully explain the observed formulation dependencies in its absorption nih.govnih.gov. Preclinical ADME investigations aim to characterize these processes to understand the compound's fate within the organism evotec.comwuxiapptec.com. These studies often involve in vitro assays to assess properties like solubility, permeability (e.g., using Caco-2 or MDR1-MDCKII cell lines), metabolic stability (e.g., using liver microsomes), and the identification of metabolic pathways and potential metabolites evotec.combioivt.comacs.org.
Evaluation of Drug-Drug Interaction Potential in Preclinical Models
Evaluating the potential for drug-drug interactions (DDIs) is a critical step in preclinical development to predict how co-administration with other medications might affect this compound's pharmacokinetics evotec.comwuxiapptec.combioivt.com. This compound's interaction potential, particularly as a victim drug, has been explored in the context of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism nih.govnih.gov. Specifically, studies have investigated its interactions with CYP3A4 inhibitors and inducers nih.govnih.gov. Preclinical DDI studies often utilize in vitro methods, such as enzyme inhibition and induction assays using human liver microsomes or hepatocytes, and in vivo animal models to assess the impact of co-administered drugs on the test compound's PK profile evotec.comwuxiapptec.combioivt.com.
Physiologically Based Pharmacokinetics (PBPK) Modeling for Preclinical Prediction
Physiologically Based Pharmacokinetics (PBPK) modeling has emerged as a valuable tool in drug development for predicting drug behavior in different populations and scenarios, including the assessment of DDI risks nih.govpharmetheus.comnih.gov. A PBPK model for this compound (BI 730357) was developed using software tools like PK-Sim® to describe its pharmacokinetics in fasted and fed subjects after single and multiple doses nih.govnih.gov. This model incorporated a semi-mechanistic absorption model, utilizing a Weibull function to describe in vivo formulation kinetics and assuming colonic absorption as a key driver for the late phases of observed pharmacokinetics after oral administration nih.govnih.gov. The PBPK model was used to predict the observed DDI with itraconazole, a strong CYP3A4 inhibitor, in fasted subjects nih.govnih.gov. It was also employed to explore the potential effects of rifampicin, a strong CYP3A4 inducer, on this compound's pharmacokinetics in fed subjects nih.govnih.gov. The results suggest that the this compound PBPK model with semi-mechanistic absorption can prospectively explore the effects of CYP3A4 inhibitors and inducers on its pharmacokinetics within a given dose range nih.govnih.gov. PBPK modeling is increasingly advocated by regulatory agencies for assessing DDI risks nih.gov.
Application of Synthetic Biology in Drug Discovery for RORγt Modulators
Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes als-journal.com. In the context of drug discovery for targets like RORγt, synthetic biology approaches can be applied to enhance compound synthesis, improve screening methods, and develop tools for monitoring target activity als-journal.com.
Engineering of Biological Systems for Compound Synthesis or Screening
Engineering biological systems can facilitate the discovery and optimization of RORγt modulators. This can involve designing microorganisms or cell lines to synthesize novel compound libraries or to serve as high-throughput screening platforms als-journal.com. For instance, biological systems can be engineered to express RORγt and reporter genes whose expression is dependent on RORγt activity. Screening compound libraries against these engineered systems can help identify potential modulators by detecting changes in reporter gene expression mdpi.com. While specific examples of using engineered biological systems solely for the synthesis or screening of this compound were not found in the provided search results, the general principle applies to the discovery of RORγt modulators. Synthetic biology techniques can be used to create genetic circuits and biological devices that respond to the binding of a ligand to a target protein like RORγt, enabling high-throughput screening als-journal.com.
Development of Biosensors for Monitoring RORγt Activity
Biosensors are analytical devices that combine a biological component with a physicochemical detector to enable the detection of specific molecules or events als-journal.com. In the context of RORγt research, biosensors can be developed to monitor the receptor's activity or its interaction with potential modulators mdpi.compnas.org. These biosensors can be cell-based, utilizing reporter genes linked to RORγt transcriptional activity, or in vitro, employing techniques like surface plasmon resonance (Biacore) to study the direct binding of compounds to the RORγt ligand-binding domain mdpi.compnas.org. Fluorescence resonance energy transfer (FRET) assays are another example of a technique used to study the interaction of RORγt with coactivator or corepressor peptides in the presence of ligands, providing insights into the compound's mechanism of action (agonist, inverse agonist, or antagonist) acs.orgmdpi.com. The development of such biosensors, potentially aided by synthetic biology principles in designing the biological recognition elements or the detection system, can provide valuable tools for characterizing RORγt modulators like this compound and understanding their effects on receptor function als-journal.com.
Preclinical Models for Investigating Bevurogant S Biological Effects
In Vitro Cellular Models for RORγt Research
In vitro cellular models are fundamental for dissecting the molecular and cellular effects of Bevurogant, particularly its interaction with RORγt and the downstream consequences on immune cell function.
Immune Cell Differentiation Systems (e.g., Th17 cell models)
A primary focus of in vitro RORγt research involves immune cell differentiation systems, most notably models of Th17 cell differentiation. Th17 cells are a subset of CD4+ T helper cells whose differentiation is critically dependent on RORγt. researchgate.netnih.govdrugdiscoverytrends.com In vitro models typically involve isolating naive CD4+ T cells from sources such as mouse spleens or human peripheral blood and culturing them under specific conditions that promote differentiation into Th17 cells. These conditions commonly include the presence of cytokines like IL-6, IL-23, IL-21, and TGF-β, along with activation signals such as anti-CD3/anti-CD28 antibodies. nih.gov
RORγt inhibitors, including compounds like this compound, are tested in these systems to assess their ability to inhibit the differentiation process. Inhibition of RORγt can prevent the in vitro differentiation of Th17 cells. researchgate.net Furthermore, these models are used to measure the production of key Th17-associated cytokines, such as IL-17A, IL-17F, IL-22, and GM-CSF, which are downstream targets of RORγt transcriptional activity. glpbio.comnih.gov Studies with RORγt inverse agonists have demonstrated the blockage of IL-17A production by human primary memory CD4+ T cells. researchgate.net Similarly, another RORγt inhibitor, Vimirogant, has been shown to inhibit Th17 differentiation and IL-17A secretion from mouse splenocytes and human PBMCs. medchemexpress.com While specific quantitative data (e.g., IC50 values) for this compound in these exact assays might not be detailed in all public summaries, the principle is that effective RORγt inhibitors reduce the proportion of differentiated Th17 cells and/or the amount of inflammatory cytokines they produce in these in vitro differentiation systems.
An example of the type of data generated in these models for RORγt inhibitors is shown below, illustrating the inhibition of Th17 differentiation and IL-17A secretion:
| Compound Type | Cell Source | Assay Type | Effect on Th17 Differentiation | Effect on IL-17A Secretion | Representative IC50 (nM) | Source Type (Example) |
| RORγt Inverse Agonist | Mouse Splenocytes | Th17 Differentiation Assay | Inhibition | Inhibition | 57 | Research Publication |
| RORγt Inverse Agonist | Activated Human PBMCs | Cytokine Secretion Assay | Not Directly Assessed | Inhibition | 18 | Research Publication |
| RORγt Inverse Agonist | Human Whole Blood | Cytokine Secretion Assay | Not Directly Assessed | Inhibition | 192 | Research Publication |
Cell-Based Assays for Signaling Pathway Analysis
Beyond differentiation, cell-based assays are employed to investigate the specific molecular interactions and signaling pathways modulated by this compound. RORγt functions as a transcription factor by binding to specific DNA sequences and interacting with coactivators to regulate gene expression. nih.govmdpi.com
Assays used to study RORγt activity include:
Reporter Gene Assays: Cells are transfected with a reporter construct containing RORγt response elements linked to a luciferase or other reporter gene. The activity of the reporter gene reflects the transcriptional activity of RORγt. RORγt inverse agonists have been shown to inhibit IL-17F promoter activity in Jurkat cells, indicating a direct effect on RORγt-mediated gene transcription. researchgate.net
Coactivator Recruitment Assays: Techniques like FRET (Förster Resonance Energy Transfer) can be used to measure the interaction between RORγt and coactivator proteins in the presence or absence of a compound like this compound. Agonists typically enhance coactivator recruitment by stabilizing the receptor's conformation (e.g., helix 12), while inverse agonists disrupt this interaction. mdpi.com Studies have elucidated the molecular mechanisms by which RORγt agonists and inverse agonists modulate coactivator binding. mdpi.com
Gene Expression Analysis: Quantitative PCR or RNA sequencing can be used to measure the expression levels of RORγt target genes, such as IL17A, IL17F, and IL22, in cells treated with this compound. This provides direct evidence of the compound's impact on RORγt-regulated gene networks.
These cell-based assays provide insights into how this compound interacts with RORγt and modulates its transcriptional function, complementing the findings from differentiation models.
In Vivo Animal Models of Inflammatory and Autoimmune Diseases
In vivo animal models are crucial for evaluating the efficacy of this compound in a complex biological system and understanding its effects on disease pathogenesis. Rodent models are widely used due to their genetic tractability and the availability of established disease induction protocols.
Rodent Models for Disease Pathogenesis
Various rodent models are employed to study inflammatory and autoimmune diseases where Th17 cells and RORγt are implicated. These models aim to recapitulate key aspects of human diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Examples of commonly used rodent models include:
Imiquimod-induced psoriasis model (mice): Topical application of imiquimod (B1671794) induces skin inflammation resembling human psoriasis, characterized by epidermal thickening and inflammatory cell infiltration, including Th17 cells. researchgate.netnih.gov
Collagen-induced arthritis (CIA) model (mice and rats): Immunization with collagen induces an inflammatory polyarthritis that shares features with human rheumatoid arthritis, involving joint inflammation and bone erosion, with contributions from Th17 cells. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE) model (mice): This model of central nervous system inflammation mimics multiple sclerosis and is induced by immunization with myelin antigens, leading to paralysis and demyelination driven by autoreactive T cells, including Th17 cells. researchgate.netmedchemexpress.comwuxibiology.com
Studies with RORγt modulators have demonstrated efficacy in preclinical models of psoriasis and inflammatory arthritis. nih.gov For instance, a selective RORγt inverse agonist was shown to reduce skin inflammation in imiquimod-induced psoriatic models. nih.gov Another RORγt inhibitor, Vimirogant, significantly suppressed clinical symptoms and inflammatory markers in the mouse EAE model. medchemexpress.com While specific detailed efficacy data for this compound in these models might not be extensively publicly available in the provided snippets, the use of these models is standard practice for evaluating RORγt inhibitors, and evidence from related compounds supports their relevance for assessing the therapeutic potential of this compound in Th17-mediated diseases.
Ex Vivo Tissue Culture Systems for Mechanistic Studies
Ex vivo tissue culture systems involve maintaining excised tissues from animals or humans in a controlled laboratory environment. This approach allows for the study of drug effects while preserving the native tissue architecture and cellular interactions, offering a system that is arguably more physiologically relevant than dissociated cell cultures. bitesizebio.comfrontiersin.org
For studying inflammatory and autoimmune diseases, ex vivo culture could involve maintaining tissue biopsies from affected organs (e.g., skin from psoriasis patients, synovial tissue from arthritis patients, or intestinal tissue from IBD models) and treating them with this compound. This allows researchers to assess the compound's impact on inflammatory markers, immune cell populations within the tissue, and tissue pathology outside the systemic influences of a whole organism.
While ex vivo tissue culture is a valuable tool in preclinical research for assessing drug responses and understanding mechanisms of action in a tissue context, the provided search results primarily mention its use in the context of cancer drug screening or in relation to understanding drug absorption in the development of pharmacokinetic models for this compound. bitesizebio.comfrontiersin.orgresearchgate.net Specific detailed examples of this compound being tested in ex vivo tissue culture systems to study its direct effects on inflammatory or autoimmune disease pathology in excised tissues were not prominently featured in the search results. However, the principle of using such systems for mechanistic studies on drug effects within a preserved tissue microenvironment is applicable to the study of RORγt inhibitors.
Human-Derived Cell Models and Organoids for Translational Insights
The utilization of human-derived cell models and organoids represents a significant advancement in preclinical research, offering platforms that more closely recapitulate human physiology compared to traditional animal models. These in vitro systems are invaluable for gaining translational insights into the potential biological effects and pharmacokinetic properties of compounds like this compound. By employing human cells and complex 3D structures, researchers can investigate cellular and tissue-level responses with greater relevance to the human condition, potentially improving the predictability of clinical outcomes technologynetworks.com.
Human-derived cell models, including primary cells, immortalized cell lines, and induced pluripotent stem cell (iPSC)-derived cells, provide versatile tools for studying specific cellular pathways and interactions relevant to this compound's mechanism of action as a RORγt antagonist medkoo.combioneer.dkukw.demdpi.com. These models allow for controlled experiments to assess cellular uptake, metabolism, and target engagement in a human cellular context mdpi.comresearchgate.net.
Organoids, as three-dimensional multicellular aggregates derived from stem cells or primary tissue, further enhance the translational relevance of in vitro studies by mimicking the structural and functional complexity of native human organs technologynetworks.com. They contain various cell types found in the corresponding tissue and exhibit self-organization, enabling the study of cell-cell interactions and tissue-level responses to therapeutic agents technologynetworks.comresearchgate.net.
In the context of this compound research, human-derived models, particularly organoids, have been explored for their utility in understanding the compound's pharmacokinetic profile. A bioengineered hepatocyte-like millifluidic system based on 3D hollow fiber membranes and adult human stem cell-derived organoids has been developed and used to examine drug metabolism and transport researchgate.net. This liver organoid-on-a-chip model provides a more physiologically relevant environment than conventional 2D cell cultures for assessing how the liver, a key organ in drug metabolism, handles compounds like this compound mdpi.comresearchgate.net.
Studies utilizing this liver organoid system, in conjunction with a Physiology-Based Pharmacokinetics (PBPK) modeling approach, have been applied to investigate this compound's pharmacokinetics, including semi-mechanistic absorption researchgate.netontosight.aimdpi.commdpi.com. PBPK models integrate in vitro data from human-derived systems with physiological parameters to predict a compound's absorption, distribution, metabolism, and excretion (ADME) in humans researchgate.net. While detailed data tables specifically demonstrating the direct biological effects of this compound on these organoids (e.g., changes in gene expression related to RORγt activity or downstream pathways) were not available in the reviewed literature, the application of these models for PK/ADME studies provides crucial translational insights into how this compound might behave within the human body researchgate.net.
Cellular and Molecular Mechanisms Modulated by Bevurogant
Transcriptional and Gene Expression Changes Mediated by RORγt Antagonism
The primary molecular mechanism of Bevurogant involves the inhibition of RORγt transcriptional activity. RORγt is a master regulator of the Th17 cell differentiation program and the expression of genes associated with the Th17 signature frontiersin.orgfrontiersin.org. Antagonizing RORγt with compounds like this compound leads to a reduction in the transcription of these key genes.
RORγt directly regulates the expression of numerous genes critical for Th17 cell development and function. Studies using RORγt inhibitors have identified several downstream targets in human Th17 cells. These include genes encoding cytokines, cytokine receptors, and chemokine receptors. Pharmacological inhibition of RORγt has been shown to suppress the expression of genes such as IL17A, IL17F, IL22, IL26, IL23R, and CCR6 in primary human Th17 cells frontiersin.org.
RORγt binds to ROREs in the promoter regions of its target genes to activate their transcription uniprot.org. Inhibition of RORγt can lead to a decrease in permissive histone modifications, such as acetylation and methylation, at the promoter regions of genes like IL17A and IL23R, further contributing to reduced gene expression plos.org.
A significant consequence of RORγt antagonism by this compound is the altered regulation of cytokine and chemokine networks. Th17 cells are major producers of pro-inflammatory cytokines, notably IL-17A and IL-17F, as well as IL-22 and IL-26 frontiersin.orgfrontiersin.orgsinobiological.com. By inhibiting RORγt, this compound reduces the production and secretion of these cytokines.
Studies have demonstrated that RORγt inhibition effectively reduces IL-17A production in polarized human T-cells and γδ T-cells plos.org. This reduction in IL-17 family cytokines impacts downstream inflammatory processes. For instance, IL-17 can stimulate keratinocytes to produce chemokines such as CXCL1, CXCL2, CXCL3, CXCL5, and CXCL8, which recruit neutrophils to inflammatory sites nih.gov. Inhibition of RORγt-dependent IL-17 production would therefore be expected to attenuate the recruitment of these immune cells.
Furthermore, RORγt inhibition can influence the expression of cytokine receptors like IL-23R, which is important for the maintenance and function of Th17 cells frontiersin.orgfrontiersin.orgresearchgate.net. Modulation of chemokine receptors such as CCR6, also a target of RORγt, can affect the migration of Th17 cells to inflamed tissues frontiersin.orgfrontiersin.orgnih.gov.
Data illustrating the impact of RORγt inhibition on cytokine production can be summarized in tables based on specific research findings. For example, studies on RORγt inhibitors have shown dose-dependent inhibition of IL-17A secretion plos.org.
| Compound | Cell Type | Cytokine Inhibited | IC50 (nM) |
| RORγt inhibitor (Cpd 1) | Polarized Human T-cells | IL-17A | 56 |
| BI730357 (this compound) | PBMC (IL-17 inhibition) | IL-17 | 24 |
| BI730357 (this compound) | Th17 (IL-17 inhibition) | IL-17 | 40 |
| JNJ-61803534 | Th17-polarizing conditions | IL-17A | 19 |
| JNJ-61803534 | Th17-polarizing conditions | IL-17F | 22 |
| JNJ-61803534 | Th17-polarizing conditions | IL-22 | 27 |
Note: IC50 values represent the half-maximal inhibitory concentration.
Analysis of Downstream Gene Targets of RORγt
Effects on Immune Cell Phenotypes and Functions in Preclinical Contexts
This compound's role as a RORγt antagonist directly impacts the phenotype and function of various immune cell subsets, particularly those where RORγt expression is critical. Preclinical studies investigating RORγt inhibition provide insights into these effects.
RORγt is the lineage-defining transcription factor for Th17 cells biocare.netfrontiersin.org. Inhibition of RORγt by this compound suppresses the differentiation of naive CD4+ T cells into Th17 cells frontiersin.orgplos.org. This leads to a reduced frequency of IL-17A-producing cells within the CD4+ T-cell population plos.org.
The relationship between Th17 and regulatory T (Treg) cells is often described as a balance, with RORγt and Foxp3 (the master transcription factor for Treg cells) exhibiting some degree of antagonism frontiersin.orgfrontiersin.orgfrontiersin.org. Some studies suggest that inhibiting RORγt might potentially favor the Foxp3-dependent program, although the interplay between RORγt inhibition and Treg cell function is complex and can vary depending on the context frontiersin.org. Double-positive RORγt+Foxp3+ T cells have also been identified and shown to have a role in regulating inflammation frontiersin.orgbiorxiv.org.
Preclinical data, such as those from T-cell transfer models of colitis, have demonstrated that RORγt inhibition can significantly prevent the development of intestinal inflammation, which is often driven by pathogenic Th17 responses frontiersin.org.
Beyond its well-established role in Th17 cells, RORγt is also expressed in certain innate immune cell populations, including Group 3 innate lymphoid cells (ILC3s) and γδ T-cells plos.orgfrontiersin.orgfrontiersin.orgnih.gov. These cells also contribute to immune responses and can produce IL-17 and IL-22 plos.orgnih.gov.
RORγt-dependent ILCs play roles in innate immune responses, lymphoid tissue formation, and tissue remodeling plos.org. They can be a significant source of IL-22, a cytokine involved in mucosal homeostasis and tissue protection plos.orgnih.gov. Studies have shown that RORγt+ ILCs can acquire a proinflammatory program upon activation nih.gov.
Influence on T-cell Subsets (e.g., Th17, Treg cells)
Signal Transduction Pathways Affected by this compound
This compound, as a RORγt antagonist, primarily impacts signal transduction pathways downstream of RORγt activation. RORγt, being a nuclear receptor, directly influences gene expression, which is the culmination of various signaling cascades nih.govbioninja.com.aufrontiersin.org.
The differentiation of Th17 cells and the expression of RORγt are influenced by several signaling pathways. Cytokines such as IL-6, IL-21, IL-23, and IL-1β activate the STAT3 pathway, which promotes RORγt expression frontiersin.orgnih.govexplorationpub.com. TGF-β also plays a role in RORγt expression, potentially through regulating IRF4 nih.gov. TCR signaling can activate c-Rel, which interacts with the RORγt gene promoter nih.gov.
RORγt's transcriptional activity can also be regulated by post-translational modifications, including phosphorylation, ubiquitination, and acetylation, which are often controlled by various signaling pathways biorxiv.org. For instance, phosphorylation of RORγt can affect its interaction with cofactors and its transcriptional activity biorxiv.org. Ubiquitination and deubiquitination by specific enzymes also influence RORγt protein levels and function biorxiv.org.
By inhibiting RORγt, this compound interferes with the downstream effects of these signaling pathways that converge on RORγt-mediated gene expression. This includes disrupting the positive feedback loops where RORγt promotes the expression of receptors like IL-23R, which are activated by cytokines that further enhance RORγt expression and Th17 differentiation frontiersin.orgresearchgate.net.
While the direct impact of this compound on upstream signaling pathways that regulate RORγt expression is not explicitly detailed in the provided information, its primary action is to block the transcriptional output driven by RORγt, regardless of how RORγt itself was activated by upstream signals. Essentially, this compound acts at a nodal point where multiple pro-inflammatory signals converge to drive Th17-mediated immunity.
| Signaling Pathway Component | Role in RORγt/Th17 Axis | How this compound (RORγt Antagonism) May Interfere |
| STAT3 | Activated by IL-6, IL-21, IL-23; promotes RORγt expression frontiersin.orgnih.govexplorationpub.com | Indirectly by blocking downstream RORγt activity, potentially reducing positive feedback loops involving IL-23R researchgate.net |
| TGF-β | Involved in RORγt expression and Th17/Treg balance frontiersin.orgnih.govfrontiersin.org | Indirectly by blocking downstream RORγt activity |
| TCR signaling / c-Rel | Can control RORγt expression nih.gov | Indirectly by blocking downstream RORγt activity |
| IL-23R | Target gene of RORγt; involved in Th17 maintenance frontiersin.orgfrontiersin.org | Directly by reducing IL23R gene expression frontiersin.orgresearchgate.net |
| Post-translational modifications of RORγt (Phosphorylation, Ubiquitination, Acetylation) | Regulate RORγt activity and stability biorxiv.org | This compound binds to the RORγt ligand-binding domain, interfering with its conformation and interaction with cofactors, which can be influenced by these modifications uniprot.orgplos.orgnih.gov |
This table illustrates how this compound, by targeting RORγt, intercepts signaling that culminates in RORγt-driven gene expression and immune responses.
Interplay with Nuclear Receptor Signaling Cascades
This compound functions as a competitive antagonist of the nuclear receptor RORγt (Retinoid-related Orphan Receptor-gamma t). pharmetheus.com RORγt is a crucial transcription factor predominantly expressed in immune system cells, such as those found in the thymus. tandfonline.com It plays a pivotal role in the differentiation of T helper 17 (Th17) cells. tandfonline.comnih.gov Th17 cells are a subset of T lymphocytes that are significant producers of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), Interleukin-21 (IL-21), and Interleukin-22 (IL-22). nih.govmedchemexpress.com
Nuclear receptors, including RORγt, are ligand-dependent transcription factors that regulate gene expression upon binding to specific ligands. nih.gov As an antagonist, this compound binds to RORγt, thereby preventing the receptor from adopting an active conformation or interacting with co-activators necessary for the transcription of its target genes. This antagonism disrupts the normal signaling cascade initiated by RORγt.
The inhibition of RORγt activity by this compound leads to a reduction in the differentiation of Th17 cells and, consequently, a decrease in the production of the associated pro-inflammatory cytokines like IL-17A, IL-21, and IL-22. tandfonline.comnih.govmedchemexpress.com This modulation of the RORγt-dependent signaling pathway is central to this compound's mechanism of action in inflammatory processes where Th17 cells and their secreted cytokines are implicated. tandfonline.comnih.govresearchgate.net
Research findings have quantified this compound's inhibitory effects on RORγt and IL-17 production. For instance, studies have reported specific half-maximal inhibitory concentration (IC50) values demonstrating its potency in inhibiting RORγt reporter gene activity and IL-17 production in human peripheral blood mononuclear cells (PBMCs) and Th17 cells. tandfonline.com
| Assay Type | Target | IC50 Value |
| RORγt Reporter Gene Assay | RORγt | 150 nM |
| PBMC IL-17 Inhibition Assay | IL-17 | 24 nM |
| Th17 IL-17 Inhibition Assay | IL-17 | 40 nM |
These data highlight the direct impact of this compound on the RORγt signaling cascade and its downstream effects on key inflammatory cytokines. tandfonline.com
Cellular Communication and Receptor-Ligand Dynamics
Cellular communication is a complex process often mediated by receptor-ligand interactions that trigger intracellular signaling cascades. In the context of this compound, the critical receptor-ligand interaction involves this compound binding to the RORγt nuclear receptor. This interaction directly influences cellular communication pathways regulated by RORγt, particularly those involving Th17 cells and their role in immune and inflammatory responses.
Nuclear receptors like RORγt are involved in intricate dimerization networks that regulate gene expression, thereby influencing cellular function and communication. elifesciences.org The binding of a ligand, such as this compound, to the ligand-binding domain (LBD) of RORγt is not a static event but involves dynamic transitions. nih.govfrontiersin.orgdphg.de This binding event can induce conformational changes in the receptor. nih.govfrontiersin.org As an antagonist, this compound's binding stabilizes RORγt in a conformation that is unable to effectively promote the transcription of pro-inflammatory genes.
The modulation of RORγt activity by this compound directly impacts the communication between immune cells. By reducing the differentiation and cytokine production of Th17 cells, this compound interferes with the signals that these cells would typically send to other cells involved in the inflammatory process. This includes reducing the levels of cytokines like IL-17A, which are known to act on various cell types, contributing to inflammation and tissue damage. nih.gov
Understanding the dynamic nature of the this compound-RORγt interaction is crucial for elucidating its precise effects on cellular communication. Molecular dynamics simulations are advanced computational techniques used to study the dynamic behavior of ligand-receptor systems over time, providing insights into binding properties and dynamics. dphg.denih.govmdpi.com While specific detailed molecular dynamics data for this compound were not extensively highlighted in the search results, the general principles of nuclear receptor-ligand dynamics apply. The binding of this compound to RORγt involves specific molecular interactions within the binding pocket, and the stability and duration of this interaction influence the extent and duration of RORγt inhibition.
In essence, this compound's interaction with RORγt modulates cellular communication by directly inhibiting a key regulator of the Th17 pathway, thereby reducing the pro-inflammatory signals transmitted by these cells within the cellular environment.
Translational Perspectives and Future Research Directions
Identification and Validation of Preclinical Pharmacodynamic Biomarkers
The successful translation of RORγt antagonists from preclinical studies to clinical development hinges on the identification and validation of robust pharmacodynamic (PD) biomarkers. These biomarkers serve as early indicators of target engagement and biological activity, offering insights into potential clinical efficacy and guiding appropriate dosing strategies.
Given RORγt's central role as a transcription factor driving Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-21, and IL-22, the quantification of these cytokines or the assessment of Th17 cell populations in preclinical models can serve as valuable PD biomarkers for RORγt antagonist activity tandfonline.compatsnap.complos.org. Research has demonstrated the capacity of RORγt inhibitors to suppress Th17 cell differentiation and reduce the expression of associated genes in vivo plos.orgnih.gov.
An alternative strategy involves evaluating the impact of RORγt antagonists on the intricate transcriptional network controlled by RORγt. RORγt functions as both a direct activator of Th17 cell-specific genes and a repressor of genes characteristic of other T-cell lineages nih.gov. Analyzing comprehensive genome-wide gene expression profiles in the presence and absence of RORγt inhibitors can elucidate the extent and mechanisms of their transcriptional modulation, yielding crucial PD information nih.govbroadinstitute.org. Comparative analysis of gene expression patterns in wild-type versus RORγt-deficient cells treated with these compounds can further confirm target specificity nih.gov.
Although specific preclinical PD biomarkers for Bevurogant are not extensively detailed in the available search results, the general principles applicable to RORγt antagonists would apply. Measuring the reduction in Th17-mediated inflammation and associated cytokine production in relevant animal models would be a critical component of preclinical assessment.
Challenges in Translating Preclinical RORγt Antagonist Findings to Clinical Development
The translation of preclinical findings for RORγt antagonists into successful clinical development has encountered notable challenges, contributing to a high rate of attrition in clinical trials tandfonline.comresearchgate.net.
A significant challenge arises from the dual function of RORγt in both peripheral immune responses and the development of thymocytes plos.org. RORγt is indispensable for the maturation of αβ T cell precursors within the thymus plos.org. Preclinical investigations in rodent models have indicated that RORγt inhibition can induce thymic alterations, including the development of thymic lymphomas at elevated doses researchgate.netplos.org. While the direct relevance of these observations to humans remains to be fully elucidated, particularly given that RORC gene loss-of-function mutations in children have not been linked to lymphomas, establishing a sufficient safety margin between the desired inhibition of peripheral cytokine production and potential thymic effects is paramount for clinical progression plos.org.
Ensuring adequate systemic exposure and sustained target coverage, particularly with orally administered RORγt inhibitors, presents another challenge tandfonline.com. The limited efficacy observed in some clinical trials involving topical RORγt inhibitors suggests the necessity for broader systemic inhibition tandfonline.com.
Optimizing Preclinical Study Designs for Predictive Value
Optimizing preclinical study designs is fundamental to enhancing the predictive accuracy of RORγt antagonist research for clinical outcomes. This entails designing studies that more closely mirror human disease biology and response characteristics bihealth.org.
The selection and utilization of relevant animal models that effectively recapitulate the human inflammatory conditions targeted by RORγt antagonists are crucial bihealth.org. While murine models are widely employed, it is important to acknowledge their limitations and potential species-specific differences in RORγt biology plos.orguni-konstanz.de.
Integrating robust and validated PD biomarkers into preclinical studies can help confirm target engagement and improve the prediction of potential efficacy in humans bihealth.org. Engaging clinical research expertise early in the preclinical phase can also facilitate the alignment of study designs and mitigate issues in translating preclinical data into appropriate clinical protocols bihealth.org.
Furthermore, comprehensive biochemical and mechanistic studies are essential for understanding the mode of action of RORγt inhibitors and informing preclinical study design tandfonline.com. Analyzing structure-activity relationships (SAR) among candidate compounds can also guide their optimization for clinical development plos.org.
Addressing Species-Specific Differences in RORγt Biology
Addressing species-specific differences in RORγt biology is a critical consideration in the translation of preclinical findings. Although RORγt plays a central role in Th17 cell differentiation and IL-17 production across various species, variations can exist in tissue distribution, regulatory mechanisms, and the extent of RORγt's involvement in other biological processes plos.orgfrontiersin.org.
For instance, while RORγt expression is restricted to immune cells, the RORγ isoform is found in diverse tissues, including the liver and muscle plos.org. Both isoforms are present in Th17 cells, but only RORγt is detected in thymocytes plos.org. Observed differences in thymus biology between species could influence the translational relevance of preclinical findings related to thymic effects plos.org.
Studies comparing the effects of RORγt modulators on human and mouse receptors have revealed species-specific variations in transcriptional responses frontiersin.org. These differences highlight the importance of employing relevant human cell-based assays and potentially utilizing non-rodent animal models, such as cynomolgus monkeys (in which thymic lymphomas were not reported with a specific RORγt inverse agonist), to better assess potential outcomes in humans plos.org.
A thorough understanding of these species-specific differences is vital for accurate interpretation of preclinical data and the design of appropriate clinical trials.
Emerging Technologies and Methodologies in RORγt Antagonist Research
Emerging technologies and methodologies are profoundly impacting RORγt antagonist research, accelerating the discovery process and providing deeper insights into complex biological interactions.
Application of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by enabling the rapid and efficient analysis of vast datasets encompassing biological and chemical information nih.govmdpi.com. These technologies can be applied across various stages of RORγt antagonist research, from identifying potential targets to optimizing lead compounds.
AI and ML can also contribute to the identification of novel targets and a better understanding of the complex biological pathways involved in diseases where RORγt plays a role nih.govmdpi.com. The application of automated multiparameter optimization (MPO) at the initial design phase, guided by AI, can aid in selecting compounds with desirable characteristics for further development acs.org.
Systems Pharmacology Approaches for Understanding Complex Biological Interactions
Systems pharmacology approaches are increasingly being utilized to unravel the complex biological interactions modulated by RORγt antagonists. This involves integrating data from diverse sources, including genomics, transcriptomics, and proteomics, to construct comprehensive models of biological systems mdpi.com.
By analyzing the RORγt-dependent transcriptional network from a systems perspective, researchers can gain more profound insights into how RORγt antagonists influence gene expression and impact the delicate balance of T-cell differentiation nih.govbroadinstitute.org. This approach can facilitate the characterization of the mechanisms of action of different RORγt inhibitors and enable the prediction of their effects on intricate biological processes nih.gov.
While specific systems pharmacology studies focusing solely on this compound were not identified in the search results, the application of these methodologies to RORγt antagonists in general provides a valuable framework for understanding their complex biological impact.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (RVT-1601) | 118440466 |
| Cromolyn sodium | 2900 |
| BMS-986251 | 135408633 |
| VTP-43742 (Vimirogant) | 91615236 |
| JTE-451 | 11233279 |
| Desmosterol | 9262720 |
| RTA-1701 | 4269232 |
| Digoxin | 2723838 |
| Ursolic acid | 10110 |
| TMP778 | 53307866 |
| TMP920 | 53307867 |
| ABBV-157 (Cedirogant) | 160678174 |
| IMU-935 | 137162025 |
Potential for Repurposing or New Indications for RORγt Modulators
Emerging research has expanded the potential therapeutic scope of RORγt antagonists beyond traditional autoimmune and inflammatory disorders, venturing into metabolic and oncologic applications. RORγ and RORα have been implicated in lipid and glucose regulatory pathways. Inhibition of RORγ can reduce the expression of metabolic genes involved in cholesterol biosynthesis and may enhance insulin (B600854) sensitivity, suggesting a potential role for these antagonists in treating metabolic syndrome, obesity, and type II diabetes. patsnap.com
Beyond systemic autoimmune diseases, RORγt antagonists may have broader application in targeting localized inflammatory disorders. patsnap.com Patents mention approaches involving RORγt modulation for addressing inflammatory conditions in the gut and allergic responses, based on the modulation of immune cell aggregates and inflammatory mediator production mediated by Th17 cells. patsnap.com
The widely expressed RORγ is known to play a key role in gluconeogenesis, lipid regulation, and sterol metabolism. tandfonline.com Realizing the challenges faced in developing RORγt inhibitors solely for autoimmune diseases, researchers have begun exploring different approaches, such as dual targeting or finding new indications, to utilize the potential value of RORγt inhibitors. tandfonline.com For instance, the dual-target RORγ/DHODH inhibitor IMU-935 has shown antiviral activity in the low nanomolar range, offering inspiration for exploring new therapeutic avenues. tandfonline.com
This compound (BI 730357), an RORγt antagonist, is being researched for chronic inflammatory diseases. medchemexpress.commolnova.com While initially developed for conditions like plaque psoriasis, the broader understanding of RORγt's role in various pathways suggests potential for repurposing. tandfonline.compatsnap.com
Studies utilizing network-based methodologies have identified FDA-approved drugs that interact with RORγt, which is linked to autoimmune diseases such as multiple sclerosis. mdpi.com For example, the topoisomerase inhibitor topotecan (B1662842) was identified as a promising repurposing candidate that interacts with RORγt and showed potential therapeutic effect in a mouse model of multiple sclerosis. mdpi.comacs.org
The potential for repurposing RORγt modulators is supported by the understanding that RORγt plays a pivotal role in the Th17/IL-17 signaling pathways, which are involved in the pathogenesis of numerous inflammatory and autoimmune disorders. tandfonline.com While many RORγt inhibitors have advanced to clinical trials for autoimmune diseases, none have yet received market approval, prompting the exploration of new indications and strategies. tandfonline.com
The following table summarizes some research findings related to the broader therapeutic potential of RORγt modulation:
| RORγt Modulation Target Area | Research Finding/Potential Indication | Relevant Mechanism | Source |
| Metabolic Disorders | Potential in metabolic syndrome, obesity, and type II diabetes. | Dampening expression of metabolic genes involved in cholesterol biosynthesis; improving insulin sensitivity. | patsnap.com |
| Inflammatory Colitis | Potential for addressing inflammatory conditions in the gut. | Modulation of immune cell aggregates and inflammatory mediator production mediated by Th17 cells. | patsnap.com |
| Food Allergies | Potential for addressing allergic responses. | Modulation of immune cell aggregates and inflammatory mediator production mediated by Th17 cells. | patsnap.com |
| Antiviral Activity | Dual-target RORγ/DHODH inhibitors showing antiviral effects. | Targeting pathways involved in both inflammation and pyrimidine (B1678525) synthesis. | tandfonline.com |
| Multiple Sclerosis | Identification of RORγt interacting drugs (e.g., topotecan) with potential therapeutic effect in models. | Interaction with RORγt, which is linked to autoimmune diseases like MS. | mdpi.comacs.org |
Further research is likely to expand the therapeutic applications of RORγt antagonists beyond classical autoimmune and inflammatory diseases as the understanding of immune regulation deepens. patsnap.com
Q & A
Q. What is the molecular mechanism of Bevurogant in modulating Th17 cell activity, and how can this be experimentally validated?
this compound acts as a retinoid-related orphan receptor gamma t (RORγt) antagonist, inhibiting the transcription of IL-17A, IL-17F, IL-22, and IL-23R in Th17 cells . To validate this mechanism, researchers can:
- Perform ligand-binding assays (e.g., competitive binding studies with labeled RORγt ligands).
- Use luciferase reporter assays in Th17 cell lines to measure transcriptional suppression of IL-17 cytokines.
- Conduct flow cytometry or ELISA to quantify cytokine secretion in vitro.
Q. What preclinical models are most suitable for studying this compound’s efficacy in chronic inflammatory diseases?
this compound is primarily studied in psoriasis models , including:
- Imiquimod-induced psoriasis in mice, where disease progression is tracked via histopathology (e.g., epidermal thickening) and cytokine profiling (IL-17A, IL-23) .
- Humanized mouse models grafted with psoriatic skin tissue to assess translational relevance.
- In vitro 3D skin organoids derived from patient cells for mechanistic studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s pharmacokinetic (PK) variability observed across preclinical and clinical studies?
PK variability may arise from differences in transporter-mediated interactions (e.g., P-gp, BCRP) or metabolic pathways. Methodological approaches include:
- Transporter inhibition assays (e.g., using verapamil or probenecid) to assess this compound’s interaction with drug transporters .
- Population PK modeling to identify covariates (e.g., age, genetic polymorphisms) influencing exposure.
- Microdosing trials with stable isotope-labeled this compound to track absorption and distribution in humans .
Q. What experimental strategies can address conflicting data on this compound’s efficacy in different psoriasis subtypes?
Conflicting efficacy may stem from heterogeneity in patient cohorts or differences in RORγt isoform expression . Solutions include:
- Stratified clinical trials with biomarkers (e.g., serum IL-17 levels, RORγt mRNA expression).
- Single-cell RNA sequencing of psoriatic lesions to identify subtype-specific transcriptional profiles.
- Ex vivo assays using patient-derived Th17 cells to correlate drug response with genetic or epigenetic markers .
Q. How should researchers design studies to evaluate this compound’s long-term safety profile, particularly regarding immune tolerance?
- Chronic toxicity studies in non-human primates, focusing on lymphoid organ histopathology and T-cell subset ratios.
- Peripheral blood mononuclear cell (PBMC) profiling in clinical trials to monitor for Th17 depletion or compensatory immune pathways.
- Post-marketing surveillance with real-world data (e.g., pharmacovigilance databases) to detect rare adverse events .
Methodological Considerations
Q. What in vitro assays are critical for confirming this compound’s target engagement and specificity?
- Crystallography or cryo-EM to resolve this compound’s binding mode to RORγt.
- Selectivity panels testing against related nuclear receptors (e.g., RORα, PPARγ) to rule off-target effects.
- CRISPR/Cas9-mediated RORγt knockout in Th17 cells to confirm mechanism-dependent efficacy .
Q. How can researchers optimize dosing regimens for this compound in combination therapies (e.g., with IL-23 inhibitors)?
- Pharmacodynamic synergy studies using factorial design experiments (e.g., varying this compound and IL-23 inhibitor doses).
- Mechanistic PK/PD modeling to predict additive vs. synergistic effects.
- Adaptive trial designs allowing dose adjustments based on interim cytokine biomarker analyses .
Data Integrity and Reproducibility
Q. What steps ensure robust characterization of this compound in preclinical studies?
- Adhere to Journal of Organic Chemistry guidelines for compound characterization (e.g., NMR, HPLC purity ≥95%, batch-to-batch consistency) .
- Include positive controls (e.g., known RORγt antagonists) and vehicle controls in all experiments.
- Validate findings across multiple cell lines or animal models to confirm generalizability .
Q. How should contradictory results between in vitro and in vivo efficacy data be analyzed?
- Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in drug exposure.
- Assess tissue penetration via mass spectrometry imaging (e.g., in skin lesions).
- Evaluate microenvironmental factors (e.g., cytokine milieu) that may modulate this compound’s activity in vivo .
Ethical and Regulatory Compliance
Q. What methodologies are recommended for obtaining informed consent in trials involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
